molecular formula C16H23N3O4 B13939505 n-(2-Tert-butyl-5-nitro-phenyl)-2-morpholin-4-yl-acetamide

n-(2-Tert-butyl-5-nitro-phenyl)-2-morpholin-4-yl-acetamide

Cat. No.: B13939505
M. Wt: 321.37 g/mol
InChI Key: FLGITKOEOYUAOL-UHFFFAOYSA-N
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Description

N-(2-Tert-butyl-5-nitro-phenyl)-2-morpholin-4-yl-acetamide is an organic compound characterized by its unique structure, which includes a tert-butyl group, a nitro group, and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Tert-butyl-5-nitro-phenyl)-2-morpholin-4-yl-acetamide typically involves multiple steps. One common synthetic route includes the nitration of 2-tert-butylphenol to form 2-tert-butyl-5-nitrophenol, followed by the acylation of the nitrophenol with chloroacetyl chloride to yield 2-tert-butyl-5-nitrophenyl chloroacetate. This intermediate is then reacted with morpholine to produce the final compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and implementation of continuous flow processes, can be applied to scale up the laboratory synthesis to industrial levels.

Chemical Reactions Analysis

Types of Reactions

N-(2-Tert-butyl-5-nitro-phenyl)-2-morpholin-4-yl-acetamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: The major product is typically the corresponding nitroso or amino derivative.

    Reduction: The major product is the amino derivative of the original compound.

    Substitution: The major products depend on the nucleophile used in the reaction.

Scientific Research Applications

N-(2-Tert-butyl-5-nitro-phenyl)-2-morpholin-4-yl-acetamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-Tert-butyl-5-nitro-phenyl)-2-morpholin-4-yl-acetamide is not well-documented. its biological activity is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The nitro group, in particular, may play a role in redox reactions within biological systems.

Comparison with Similar Compounds

Similar Compounds

    N-(2-Tert-butyl-5-nitro-phenyl)-acetamide: Lacks the morpholine ring, which may affect its biological activity.

    N-(2-Tert-butyl-5-nitro-phenyl)-2-piperidin-4-yl-acetamide: Contains a piperidine ring instead of a morpholine ring, which may result in different chemical and biological properties.

Uniqueness

N-(2-Tert-butyl-5-nitro-phenyl)-2-morpholin-4-yl-acetamide is unique due to the presence of both the morpholine ring and the nitro group, which confer specific chemical reactivity and potential biological activity. The combination of these functional groups makes it a valuable compound for various research applications.

Properties

Molecular Formula

C16H23N3O4

Molecular Weight

321.37 g/mol

IUPAC Name

N-(2-tert-butyl-5-nitrophenyl)-2-morpholin-4-ylacetamide

InChI

InChI=1S/C16H23N3O4/c1-16(2,3)13-5-4-12(19(21)22)10-14(13)17-15(20)11-18-6-8-23-9-7-18/h4-5,10H,6-9,11H2,1-3H3,(H,17,20)

InChI Key

FLGITKOEOYUAOL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)CN2CCOCC2

Origin of Product

United States

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